REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][C:5]1[N:6]=[CH:7][C:8]2[C:13]([CH:14]=1)=[C:12]([N+:15]([O-])=O)[CH:11]=[CH:10][CH:9]=2)[CH3:2]>C(O)C.[Pd]>[NH2:15][C:12]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:13]=1[CH:14]=[C:5]([CH2:4][O:3][CH2:1][CH3:2])[N:6]=[CH:7]2
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Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C(C)OCC=1N=CC2=CC=CC(=C2C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A stream of hydrogen is bubbled through for 4 hours
|
Duration
|
4 h
|
Type
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CUSTOM
|
Details
|
at about 25° C.
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness at 50° C. under reduced pressure (20 mm Hg)
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallised from diisopropyl ether (200 cc)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C=C(N=CC2=CC=C1)COCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |